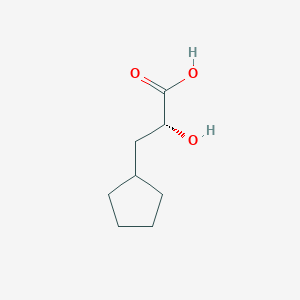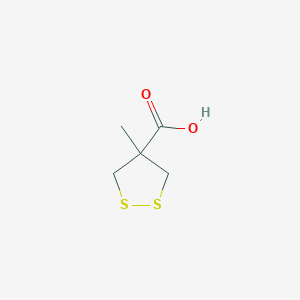
4-甲基-1,2-二硫杂环-4-羧酸
描述
4-Methyl-1,2-dithiolane-4-carboxylic acid is a chemical compound with the molecular formula C5H8O2S2 . It has an average mass of 164.246 Da and a monoisotopic mass of 163.996567 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2-dithiolane-4-carboxylic acid consists of a five-membered ring with two sulfur atoms, one methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Methyl-1,2-dithiolane-4-carboxylic acid has a predicted density of 1.387±0.06 g/cm3 and a predicted boiling point of 305.7±31.0 °C .科学研究应用
生物功能和化学反应性
4-甲基-1,2-二硫杂环-4-羧酸作为 1,2-二硫杂环环系的一部分,表现出显着的生物功能和特定的化学反应性。这类杂环化合物由于其生物学相关性而成为一个感兴趣的领域,特别是在肽化学中。含有该环系的肽的合成,例如 For-Met-Adt-Phe-OMe,证明了其在修饰肽结构和活性方面的潜力 (Morera et al., 2002)。
杀生物性及在芦笋中的存在
1,2-二硫杂环衍生物,包括 4-甲基-1,2-二硫杂环-4-羧酸,以其杀生物性而闻名。一种值得注意的衍生物是芦笋酸,它存在于芦笋中,并且是食用这种蔬菜后产生的独特尿液气味的来源。该化合物在天然产物中的存在展示了其生物学意义和进一步研究应用的潜力 (Mitchell, 2013)。
增强的化学反应性
芦笋酸(1,2-二硫杂环-4-羧酸)等化合物中相邻两个硫原子的存在增强了化学反应性,赋予其独特的生物学特性。这包括在 α-酮酸氧化系统中取代 α-硫辛酸的潜力,表明其在中间代谢和探索性应用中的作用 (Mitchell & Waring, 2014)。
在材料科学和化学中的应用
4-甲基-1,2-二硫杂环-4-羧酸衍生物的应用超出了生物学领域。例如,它们被用于合成新的香料和调味剂,展示了它们在食品化学等不同领域的用途 (Wang Ting-ting, 2010)。此外,这些化合物已在自由基聚合的背景下进行了研究,表明它们在开发新材料和聚合物方面的潜力 (Wrzyszczyński et al., 2000)。
安全和危害
未来方向
The future directions of research on 4-Methyl-1,2-dithiolane-4-carboxylic acid could involve further exploration of its potential as a thioredoxin reductase 1 inhibitor . This could have implications in the field of cancer research, given the role of thioredoxin reductase 1 in cellular redox homeostasis and its overexpression in cancer development .
属性
IUPAC Name |
4-methyldithiolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNUBURGFMPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602095 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208243-72-5 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


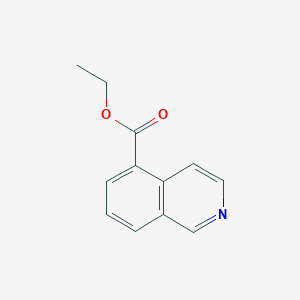
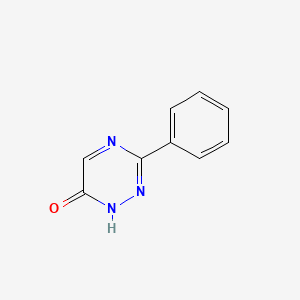
![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
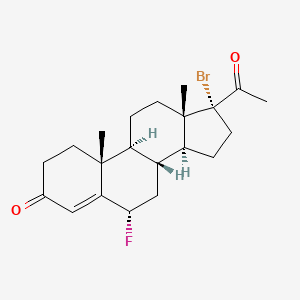
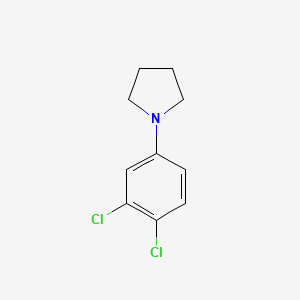
![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
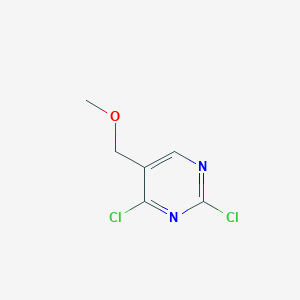
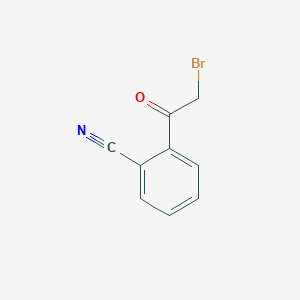
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)

